Cas no 136085-37-5 (Lobetyolin)
Lobetyolin Chemical and Physical Properties
Names and Identifiers
-
- Lobetyolin
- hydroxy-1-penten-1-yl]-7-nonene-3,5-diyn-1-yl
- Lebetyolin
- (4E,12E)-6-(β-D-Glucopyranosyloxy)-4,12-tetradecadiene-8,10-diyne-1,7-diol
- (4E,12E)-6-β-D-Glucopyranosyloxytetradeca-4,12-diene-8,10-diyne-1,7-diol
- Iobetyolin
- b-D-Glucopyranoside,(7E)-2-hydroxy-1-[(1E)-5-hydroxy-1-penten-1-yl]-7-nonene-3,5-diyn-1-yl
- (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- C20H28O8
- X1175
- N2816
- 085L375
- (2R,3R,4S,5S,6R)-2-[(E)-2-hydroxy-1-[(E)-5-hydroxypent-1-enyl]non-7-en-3,5-diynoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- s9488
- CID 53486204
- 129277-38-9
- (2R,3R,4S,5S,6R)-2-(((4E,12E)-1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside
- AC-7973
- 136085-37-5
- AS-56227
- AKOS025402302
- DTXSID20704871
- CHEBI:228885
- MMMUDYVKKPDZHS-UPPVCQNNSA-N
-
- MDL: MFCD09953797
- Inchi: 1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1
- InChI Key: MMMUDYVKKPDZHS-UPPVCQNNSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC(/C=C/CCCO)C(C#CC#C/C=C/C)O
Computed Properties
- Exact Mass: 396.17800
- Monoisotopic Mass: 396.17841785 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 396.4
- XLogP3: -0.6
- Topological Polar Surface Area: 140
Experimental Properties
- Color/Form: Powder
- Refractive Index: 1.607
- PSA: 139.84000
- LogP: -1.55600
- Sensitiveness: Easily absorb moisture
Lobetyolin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: 24/25
- Storage Condition:Storage temperature -20 ° C, argon filled storage
Lobetyolin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L115701-10mg |
Lobetyolin |
136085-37-5 | ,≥98% | 10mg |
¥1160.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L115701-50mg |
Lobetyolin |
136085-37-5 | ,≥98% | 50mg |
¥3415.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0002-20mg |
Lobetyolin |
136085-37-5 | HPLC≥98% | 20mg |
¥1400.00元 | 2023-09-15 | |
| ChemFaces | CFN99104-20mg |
Lobetyolin |
136085-37-5 | >=98% | 20mg |
$168 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023883-10mg |
Lobetyolin |
136085-37-5 | 98%() | 10mg |
¥1393 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023883-50mg |
Lobetyolin |
136085-37-5 | 98%() | 50mg |
¥4099 | 2024-05-26 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20283-10mg |
Lobetyolin |
136085-37-5 | ,HPLC≥98% | 10mg |
¥750.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20283-20mg |
Lobetyolin |
136085-37-5 | ,HPLC≥98% | 20mg |
¥1200.00 | 2022-01-07 | |
| TRC | L469355-1mg |
Lobetyolin |
136085-37-5 | 1mg |
$ 57.00 | 2023-09-07 | ||
| TRC | L469355-2mg |
Lobetyolin |
136085-37-5 | 2mg |
$80.00 | 2023-05-18 |
Lobetyolin Suppliers
Lobetyolin Related Literature
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Xiao-qing Ma,Alexander Kai Man Leung,Chi Leung Chan,Tao Su,Wei-dong Li,Su-mei Li,David Wang Fun Fong,Zhi-Ling Yu Analyst 2014 139 505
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Chih-Hua Chao,Shin-Hun Juang,Hsiu-Hui Chan,De-Yang Shen,Yu-Ren Liao,Hung-Cheng Shih,Chieh-Hung Huang,Ju-Chien Cheng,Fu-An Chen,Hsin-Yi Hung,Tian-Shung Wu RSC Adv. 2015 5 41324
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Min Xie,Jingkun Liu,Zhiqiang Yan,Xiuzhuang Li,Xiaoyan Yang,Hui Jin,Anxiang Su,Bo Qin RSC Adv. 2018 8 13649
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Wenjing Jia,Qimao Bi,Sirong Jiang,Jihong Tao,Liying liu,Huilan Yue,Xiaohui Zhao Food Funct. 2022 13 2456
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Richard J. Robins Nat. Prod. Rep. 1998 15 549
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides of mono- and disaccharides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acyl glycosides Fatty acyl glycosides of mono- and disaccharides
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Lobetyolin
Lobetyolin: A Comprehensive Overview
Lobetyolin, also known by its CAS number 136085-37-5, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is classified as a sesquiterpene lactone, a class of organic compounds known for their complex structures and diverse biological activities. The name "Lobetyolin" itself is derived from its natural source, the plant species Lobelia, which belongs to the Campanulaceae family.
Lobetyolin has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and antioxidant effects. Recent research has highlighted its potential as a natural therapeutic agent in the treatment of chronic inflammatory diseases, such as arthritis and cardiovascular disorders. The compound's ability to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways, has been well-documented in preclinical studies.
The structural complexity of Lobetyolin plays a crucial role in its bioactivity. Its sesquiterpene lactone structure includes a gamma-lactone ring fused with a bicyclic framework, which contributes to its stability and bioavailability. This unique structure also allows Lobetyolin to interact with various cellular targets, making it a promising candidate for drug development.
One of the most recent advancements in Lobetyolin research involves its application in cancer therapy. Studies have shown that Lobetyolin exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting its potential as an anticancer agent. Additionally, it has been found to enhance the efficacy of conventional chemotherapy drugs by sensitizing cancer cells to chemotherapeutic agents.
The synthesis of Lobetyolin has also been a focal point of research efforts. Traditional extraction methods from Lobelia species are limited by low yields and high costs, prompting scientists to explore alternative approaches such as semi-synthesis and total synthesis. Recent breakthroughs in enzymatic synthesis have significantly improved the production efficiency of Lobetyolin, paving the way for large-scale manufacturing.
In terms of applications, Lobetyolin has shown promise in the fields of cosmeceuticals and nutraceuticals due to its antioxidant and anti-inflammatory properties. Its ability to protect skin cells from oxidative stress makes it a valuable ingredient in anti-aging skincare products. Furthermore, Lobetyolin is being investigated for its potential use in functional foods aimed at improving cardiovascular health.
Despite its numerous advantages, the commercialization of Lobetyolin faces challenges related to regulatory approval and scalability. Researchers are actively working on addressing these issues by optimizing production processes and conducting extensive preclinical trials to establish the safety and efficacy of Lobetyolin for human use.
In conclusion, Lobetyolin (CAS No: 136085-37-5) is a versatile compound with immense potential in various therapeutic and cosmetic applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as a key player in the development of novel drugs and health products. As research continues to uncover new insights into its mechanisms of action and applications, Lobetyolin is poised to make significant contributions to the fields of medicine and cosmetics.
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